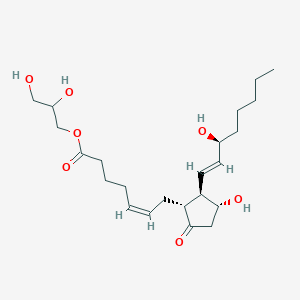

Prostaglandin E2 1-Glycerylester

Übersicht

Beschreibung

Prostaglandin E2-1-Glycerylester ist eine bioaktive Lipidverbindung, die vom Endocannabinoid 2-Arachidonoylglycerol abgeleitet ist. Es wird durch die Wirkung von Cyclooxygenase-2 (COX-2) und spezifischen Prostaglandin-H2-Isomerasen synthetisiert. Diese Verbindung ist für ihre Beteiligung an verschiedenen physiologischen Prozessen bekannt, darunter Entzündungen und Schmerzmodulation .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Prostaglandin E2-1-Glycerylester wird synthetisiert, indem 2-Arachidonoylglycerol in Zellkulturen oder isolierten Enzympräparationen mit Cyclooxygenase-2 und spezifischen Prostaglandin-H2-Isomerasen inkubiert wird . Die Reaktionsbedingungen umfassen typischerweise die Aufrechterhaltung der geeigneten Temperatur und des pH-Werts, um eine optimale Enzymaktivität zu gewährleisten.

Industrielle Produktionsmethoden: Die Synthese in einem Laborumfeld beinhaltet die Verwendung von gereinigten Enzymen und kontrollierten Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu erzielen .

Wissenschaftliche Forschungsanwendungen

Prostaglandin E2-1-glyceryl ester has several scientific research applications across various fields:

Wirkmechanismus

Target of Action

Prostaglandin E2 1-glyceryl ester, also known as 1(3)-glyceryl-PGE2, primarily targets the nucleotide receptor P2Y6 and the CB1 receptor . The P2Y6 receptor is a G protein-coupled receptor (GPCR) that plays a significant role in various biological processes, including inflammation . The CB1 receptor is a cannabinoid receptor that is part of the endocannabinoid system .

Mode of Action

1(3)-Glyceryl-PGE2 acts as an endogenous agonist for the P2Y6 and CB1 receptors . It binds to these receptors and activates them, leading to a series of intracellular events. For instance, it mobilizes Ca2+ and activates protein kinase C and ERK, suggesting the involvement of a GPCR . The activation of these receptors by 1(3)-Glyceryl-PGE2 and UDP (another agonist) occurs at extremely different EC50 values of 1 pM and 50 nM, respectively .

Biochemical Pathways

The biosynthesis of 1(3)-Glyceryl-PGE2 involves the enzyme cyclooxygenase-2 (COX-2) , which catalyzes the transformation of 2-arachidonoylglycerol (2-AG) into prostaglandin glycerol esters (PG-Gs), including 1(3)-Glyceryl-PGE2 . The initially formed PG-G endoperoxides are further transformed into various PG-Gs . These compounds are signaling molecules involved in inflammation and other biological processes .

Pharmacokinetics

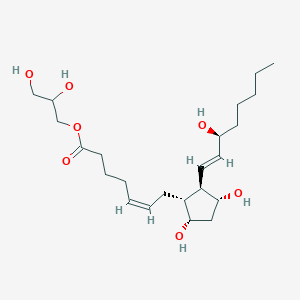

It is known that the 2-glyceryl ester moiety equilibrates rapidly (within minutes) with the more stable 1-glyceryl ester, producing a 10:90 2:1-glyceryl ester mixture in typical aqueous media .

Result of Action

The activation of the P2Y6 and CB1 receptors by 1(3)-Glyceryl-PGE2 leads to a rapid and transient elevation of intracellular free Ca2+ . This can result in various cellular effects, including the induction of hyperalgesia, improvement of excitatory glutamatergic synaptic transmission, and promotion of neurotoxicity in rat hippocampal neurons .

Action Environment

The action of 1(3)-Glyceryl-PGE2 can be influenced by various environmental factors. For instance, its stability and metabolism can be affected by the properties of the surrounding aqueous media . .

Biochemische Analyse

Biochemical Properties

Prostaglandin E2 1-glyceryl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a product of the endocannabinoid 2-arachidonyl glycerol (2-AG) and interacts with the enzyme COX-2 and specific prostaglandin H2 (PGH2) isomerases during its synthesis .

Cellular Effects

Prostaglandin E2 1-glyceryl ester has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Prostaglandin E2 1-glyceryl ester involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prostaglandin E2 1-glyceryl ester change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Prostaglandin E2 1-glyceryl ester vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Prostaglandin E2 1-glyceryl ester is involved in metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Prostaglandin E2 1-glyceryl ester is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Prostaglandin E2 1-glyceryl ester and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Prostaglandin E2-1-glyceryl ester is synthesized by incubating 2-arachidonoylglycerol with cyclooxygenase-2 and specific prostaglandin H2 isomerases in cell cultures or isolated enzyme preparations . The reaction conditions typically involve maintaining the appropriate temperature and pH to ensure optimal enzyme activity.

Industrial Production Methods: the synthesis in a laboratory setting involves the use of purified enzymes and controlled reaction conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Prostaglandin E2-1-Glycerylester durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Hydrolyse. Diese Reaktionen sind für seinen Metabolismus und seine biologische Aktivität unerlässlich .

Häufige Reagenzien und Bedingungen:

Reduktion: Reduktionsreaktionen können Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung umfassen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Prostaglandin E2, Glycerin und verschiedene oxidierte oder reduzierte Derivate .

Wissenschaftliche Forschungsanwendungen

Prostaglandin E2-1-Glycerylester hat mehrere wissenschaftliche Forschungsanwendungen in verschiedenen Bereichen:

Wirkmechanismus

Prostaglandin E2-1-Glycerylester übt seine Wirkungen aus, indem es an bestimmte Rezeptoren wie den CB1-Rezeptor bindet und einen schnellen, transienten Anstieg des intrazellulären freien Kalziums bewirkt . Diese Interaktion löst eine Kaskade von Signalereignissen aus, einschließlich der Aktivierung der Proteinkinase C und der extrazellulären signalregulierten Kinasen (ERK), die an verschiedenen zellulären Reaktionen beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Prostaglandin E2-2-Glycerylester: Ein weiterer Glycerylester von Prostaglandin E2, der ebenfalls von 2-Arachidonoylglycerol abgeleitet ist, sich jedoch in der Position der Glycerylesterbindung unterscheidet.

Prostaglandin D2-1-Glycerylester: Eine ähnliche Verbindung mit einem anderen Prostaglandin-Rückgrat, die an verschiedenen physiologischen Prozessen beteiligt ist.

Prostaglandin F2α-1-Glycerylester: Ein weiterer Glycerylester mit unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit: Prostaglandin E2-1-Glycerylester ist einzigartig aufgrund seiner spezifischen Interaktion mit dem CB1-Rezeptor und seiner Rolle bei der Modulation des intrazellulären Kalziums. Dies unterscheidet es von anderen Prostaglandin-Glycerylestern, die möglicherweise mit verschiedenen Rezeptoren interagieren und unterschiedliche biologische Wirkungen haben .

Eigenschaften

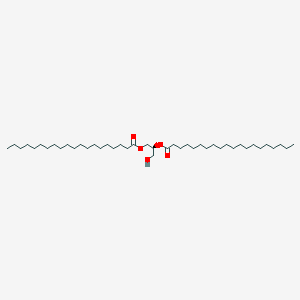

IUPAC Name |

2,3-dihydroxypropyl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXVYMMSQBYEHN-LVXZDWGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OCC(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)OCC(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37497-47-5 | |

| Record name | 2,3-Dihydroxypropyl (5Z,11α,13E,15S)-11,15-dihydroxy-9-oxoprosta-5,13-dien-1-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37497-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

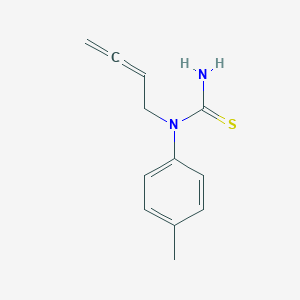

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-Chlorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B122846.png)